3-Ethyl-2-methoxypentan-1-amine
Description
3-Ethyl-2-methoxypentan-1-amine is a branched aliphatic primary amine with a methoxy group at the 2-position and an ethyl substituent at the 3-position of the pentan-1-amine backbone. Its molecular formula is C₈H₁₉NO, with a molecular weight of 145.25 g/mol. The compound is typically available as a hydrochloride salt, though commercial availability has been discontinued, as noted in supplier catalogs . Limited synthetic or application data are available in the provided evidence, suggesting its use may have been niche or experimental.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-ethyl-2-methoxypentan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-2)8(6-9)10-3/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
UTSROJPICAIUQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methoxypentan-1-amine typically involves the alkylation of 2-methoxypentan-1-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is typically performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Ethyl-2-methoxypentan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methoxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
3-Ethyl-2-methoxypentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 3-Ethyl-2-methoxypentan-1-amine, differing in substituent positions, chain length, or functional groups:
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Salt Form | Availability/Source | Key Notes |
|---|---|---|---|---|---|---|
| 3-Ethyl-2-methoxypentan-1-amine | C₈H₁₉NO | 145.25 | 3-Ethyl, 2-Methoxy | Hydrochloride | Discontinued | Limited synthesis data available |
| 4-Methoxy-4-methylpentan-1-amine | C₇H₁₇NO | 131.21 | 4-Methoxy, 4-Methyl | Hydrochloride | Synthesized via dibenzylamine route | 77% yield using KH/MeI |
| 2-Ethyl-2-methoxybutan-1-amine (CAS 145550-57-8) | C₇H₁₇NO | 131.21 | 2-Ethyl, 2-Methoxy | None specified | Available (CAS 145550-57-8) | Shorter chain (butan vs. pentan) |
| 1-(3-Methoxyphenyl)propan-2-ylamine (3-MeOMA) | C₁₁H₁₇NO | 179.26 | 3-Methoxy (aromatic ring) | Hydrochloride | Reference standard | 99.9% purity, pharmacological relevance |
Key Differences and Implications
a) Substituent Positioning and Steric Effects
- 3-Ethyl-2-methoxypentan-1-amine features adjacent ethyl and methoxy groups on a pentane chain, creating steric hindrance that may influence reactivity or solubility.
- 2-Ethyl-2-methoxybutan-1-amine (CAS 145550-57-8) shares a similar substitution pattern (ethyl and methoxy on the same carbon) but with a shorter butane backbone, which may lower boiling points and enhance volatility compared to the pentane-based target compound .
b) Chain Length and Physicochemical Properties
- 3-MeOMA diverges significantly due to its aromatic methoxy group, which introduces π-electron interactions and pharmacological activity absent in aliphatic analogues .
Biological Activity
3-Ethyl-2-methoxypentan-1-amine is an organic compound with the molecular formula C8H19NO. As a derivative of pentanamine, it features both an ethyl group and a methoxy group, which contribute to its unique biological and chemical properties. This article explores the biological activity of 3-Ethyl-2-methoxypentan-1-amine, focusing on its mechanisms of action, potential applications in research and industry, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H19NO |
| Molecular Weight | 145.24 g/mol |
| IUPAC Name | 3-ethyl-2-methoxypentan-1-amine |
| InChI | InChI=1S/C8H19NO/c1-4-7(5-2)8(6-9)10-3/h7-8H,4-6,9H2,1-3H3 |
| InChI Key | UTSROJPICAIUQS-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(CN)OC |
The biological activity of 3-Ethyl-2-methoxypentan-1-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can function as a substrate or inhibitor, modulating enzymatic activity or receptor-mediated signaling pathways. This dual functionality makes it a valuable compound in biochemical research, particularly in studies related to enzyme-substrate interactions and pharmacological applications.
Research Applications
- Enzyme Studies : The compound is used to investigate enzyme kinetics and mechanisms due to its ability to interact with various enzymes.
- Drug Development : Its structural properties make it a candidate for the synthesis of bioactive molecules that may have therapeutic effects.
- Chemical Synthesis : It serves as an intermediate in the synthesis of more complex organic compounds, enhancing the development of specialty chemicals and polymers.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-Ethyl-2-methoxypentan-1-amine, it is essential to compare it with structurally similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Methoxypentan-1-amine | Lacks ethyl group | Less sterically hindered |
| 3-Ethylpentan-1-amine | Lacks methoxy group | Different reactivity |
| 2-Methoxy-3-methylpentan-1-amine | Contains a methyl instead of ethyl group | Variations in solubility and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
